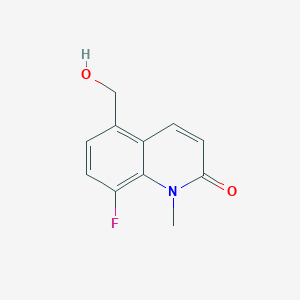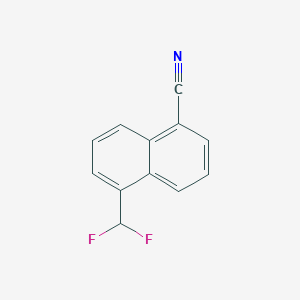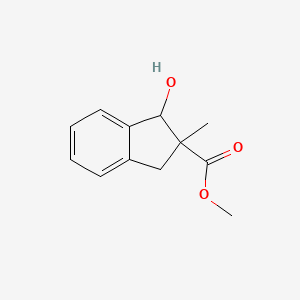
8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a quinoline derivative with a unique structure that includes a fluorine atom, a hydroxymethyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the fluorination of a quinoline precursor, followed by the introduction of the hydroxymethyl group through a hydroxymethylation reaction. The final step involves methylation to obtain the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the quinoline ring or the functional groups attached to it.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 8-Fluoro-5-(carboxymethyl)-1-methylquinolin-2(1H)-one.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of 8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery.
相似化合物的比较
Similar Compounds
8-Fluoro-5-nitroquinoline: Another fluorinated quinoline derivative with different functional groups.
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: A compound with a similar fluorine-containing structure but different core structure.
Uniqueness
8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group, in particular, allows for further functionalization and derivatization, making it a versatile compound for various applications.
属性
分子式 |
C11H10FNO2 |
|---|---|
分子量 |
207.20 g/mol |
IUPAC 名称 |
8-fluoro-5-(hydroxymethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10FNO2/c1-13-10(15)5-3-8-7(6-14)2-4-9(12)11(8)13/h2-5,14H,6H2,1H3 |
InChI 键 |
KARDUTDJYKIYPP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=CC2=C(C=CC(=C21)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-](/img/structure/B15069177.png)

![6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine](/img/structure/B15069182.png)


![4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol](/img/structure/B15069207.png)



